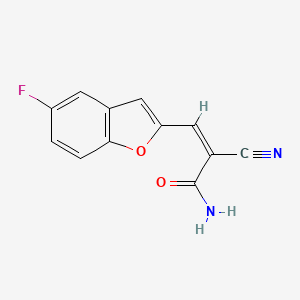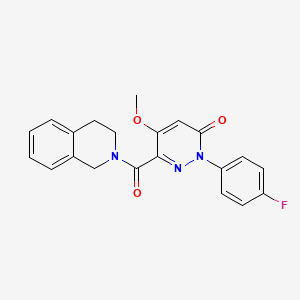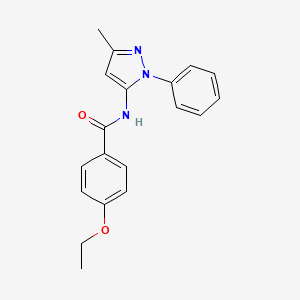
4-ethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole derivatives, such as “4-ethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide”, are known for their diverse pharmacological effects . They have been used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions . Several drugs currently on the market have the pyrazole ring as the key structural motif .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed by employing elemental microanalysis, FTIR, and 1D and 2D NMR techniques .Chemical Reactions Analysis
Pyrazole derivatives can be synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be characterized by physicochemical properties and spectral means (IR and NMR) .Applications De Recherche Scientifique
Solid-State Fluorescence Material
Compounds with similar structures have been used as solid-state fluorescence materials due to their ability to emit light when excited by a certain wavelength .
Antifungal Activity
The introduction of certain functional groups, such as an N atom instead of a C atom in an ortho-aniline, has been shown to enhance antifungal activity in related compounds .
Cytotoxicity in Cancer Research
Some derivatives within this chemical family have demonstrated cytotoxic effects in cancer cell lines, making them potential candidates for cancer treatment research .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are recognized for their pharmacological effects, including potent antileishmanial and antimalarial activities, which could be explored for this compound as well .
Molecular Docking Studies
These compounds can be used in molecular docking studies to predict how a compound will interact with a target protein, which is valuable in drug design .
Protein Expression Studies
Related compounds have been used to study the expression of proteins such as p53 and p21, which are important in understanding cellular mechanisms .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with various biological targets .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit diverse pharmacological effects . The interaction of these compounds with their targets often leads to changes at the molecular and cellular levels, which could potentially explain their therapeutic effects .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to a range of biological activities .
Result of Action
Related compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Orientations Futures
Pyrazole derivatives have a wide variety of biological activities and several drugs currently on the market have the pyrazole ring as the key structural motif . Therefore, they continue to be an area of interest in drug development. Future research may focus on developing new pyrazole derivatives with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
4-ethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-17-11-9-15(10-12-17)19(23)20-18-13-14(2)21-22(18)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGINZYHAJWMASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{3-[2-(dimethylcarbamoyl)pyrrolidin-1-yl]propyl}pyridine-3-carboxamide](/img/structure/B2960386.png)
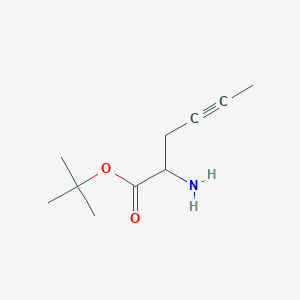
![(Z)-ethyl 3-allyl-2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960388.png)
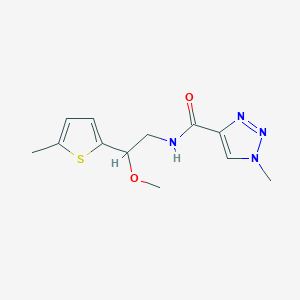
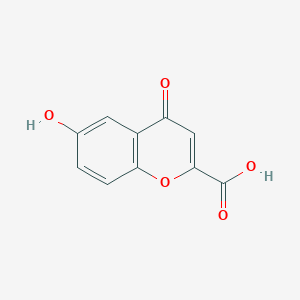
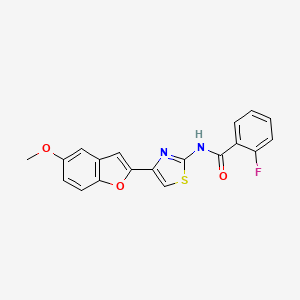
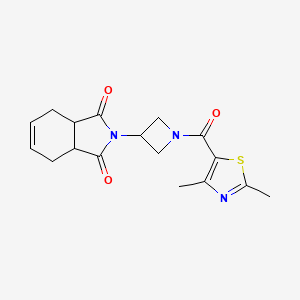
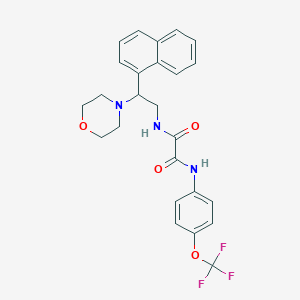
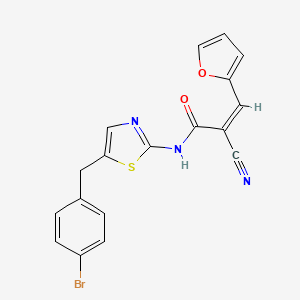
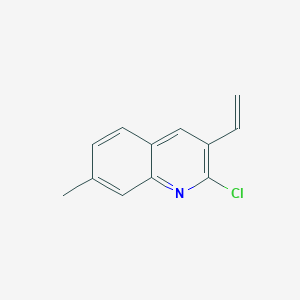

![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)
